molecular formula C22H31F3N4O2 B2647384 N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1396808-19-7

N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B2647384
CAS No.: 1396808-19-7
M. Wt: 440.511
InChI Key: XCXQGHVOVMNPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of adamantane-based pharmaceuticals began with the discovery of adamantane in petroleum in 1933, which spurred interest in its diamondoid structure and potential biomedical applications. Early work focused on simple derivatives like amantadine, an antiviral and anti-Parkinsonian agent. The integration of adamantane into heterocyclic systems gained momentum in the 21st century, driven by advances in synthetic methodologies. For instance, copper-catalyzed Mannich reactions enabled the coupling of adamantyl hydrazides with propargyl bromides to form 1,3,4-oxadiazole scaffolds. The addition of trifluoromethyl groups to oxadiazoles emerged as a strategy to enhance metabolic stability and target affinity, as evidenced by recent compounds like EVT-2790333. The specific combination of adamantane, piperidine, and trifluoromethyl-oxadiazole in this molecule reflects iterative optimization of earlier prototypes, with key synthetic breakthroughs occurring between 2020 and 2025.

Significance in Current Research

This compound is significant for three reasons. First, its adamantane moiety confers rigidity and lipophilicity, improving blood-brain barrier penetration—a critical factor for neurodegenerative disease therapeutics. Second, the 1,3,4-oxadiazole ring with a trifluoromethyl substituent enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets. Third, the piperidine spacer facilitates conformational flexibility, allowing optimal positioning of pharmacophores within biological targets. Recent studies on analogous compounds demonstrate potent inhibition of CaMKIIδ (IC~50~ = 14.4 μM), suggesting potential applications in cardiovascular diseases. Additionally, structural similarities to EVT-2790333 imply possible antiviral or anticancer properties, though empirical data specific to this compound remain forthcoming.

Structural Classification and Nomenclature

The compound belongs to the sulfonamide class of adamantane-oxadiazole hybrids. Its IUPAC name systematically describes the core components:

  • Adamantan-1-yl : A tricyclic cycloalkane derivative (C~10~H~15~) attached via a methylene group.
  • 2-{4-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl} : A piperidine ring substituted at the 4-position with a 5-trifluoromethyl-1,3,4-oxadiazole heterocycle.
  • Acetamide linker : Connects the adamantane-ethyl group to the piperidine-oxadiazole system via a carbonyl group.

Key structural features include:

  • Adamantane core : Provides three-dimensional bulk and stability due to its diamondoid geometry.
  • Trifluoromethyl-oxadiazole : Enhances electrophilicity and resistance to oxidative metabolism.
  • Piperidine spacer : Introduces basicity (pK~a~ ≈ 11) and modulates solubility.

Research Objectives and Scope

Current research objectives focus on three areas:

  • Synthetic Optimization : Improving yields beyond the 60–76% reported for intermediate steps in analogous syntheses. For example, ultrasound-assisted methods could enhance reaction efficiency in the Mannich coupling step.
  • Biological Profiling : Evaluating kinase inhibition (e.g., CaMKIIδ, PIM1) and antimicrobial activity against multidrug-resistant pathogens. Preliminary docking studies suggest strong interactions with hydrophobic kinase pockets.
  • Structure-Activity Relationships : Systematically varying substituents on the oxadiazole and piperidine rings to identify potency enhancements. A recent library of eight adamantyl-oxadiazole derivatives demonstrated IC~50~ values spanning 14.4–89.3 μM, underscoring the impact of R-group modifications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3N4O2/c1-13(21-9-14-6-15(10-21)8-16(7-14)11-21)26-18(30)12-29-4-2-17(3-5-29)19-27-28-20(31-19)22(23,24)25/h13-17H,2-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXQGHVOVMNPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCC(CC4)C5=NN=C(O5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the oxadiazole ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Heterocycles

Key Examples:
Compound Name Heterocycle Core Key Substituents Biological Target/Activity Reference
N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide 1,3,4-Oxadiazole Trifluoromethyl, piperidine Putative 11β-HSD1 inhibition*
N-[1-(Adamantan-1-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole Methylthio, sulfanyl 11β-HSD1 inhibition (IC50 data N/A)
3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione 1,2,4-Triazole Piperazine, trifluoromethylphenyl Structural study (no activity reported)

Structural Insights :

  • Heterocycle Differences : The oxadiazole in the target compound may offer superior metabolic stability compared to thiadiazole derivatives (e.g., compound from ), as oxadiazoles are less prone to oxidative degradation .
  • Piperidine vs. Piperazine : The piperidine in the target compound provides a less basic environment than piperazine (), which could influence solubility and membrane permeability .

Piperidine-Linked Acetamide Derivatives

Compound Name Core Structure Key Features Therapeutic Area Reference
Goxalapladib (GlaxoSmithKline) Piperidinyl acetamide Naphthyridine, trifluoromethylbiphenyl Atherosclerosis
2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide Piperidinyl sulfonyl Dichlorophenoxy, sulfonyl Unknown (structural analog)

Functional Insights :

  • Acetamide Linkage : The acetamide bridge in the target compound and Goxalapladib () is critical for conformational flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors .
  • Electron-Withdrawing Groups : The trifluoromethyl-oxadiazole in the target compound may mimic the electron-deficient aromatic systems in Goxalapladib’s naphthyridine core, enhancing binding to similar targets (e.g., oxidoreductases) .

Trifluoromethyl-Heterocycle Hybrids

Compound Name Trifluoromethyl Group Position Heterocycle Partner Application Reference
Target Compound 1,3,4-Oxadiazole Piperidine Metabolic syndrome*
M.28 Ryanodine Receptor Modulators (e.g., cyclaniliprole) Pyrazole, pyridinyl Chlorinated aromatics Agrochemicals (insecticides)
N-{4-(2-phenyldiazenyl)phenyl}-2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide Pyrimidine Diazenylphenyl Unknown (structural analog)

Comparative Analysis :

  • Bioactivity Context : The trifluoromethyl group in agrochemicals () often enhances ligand-receptor binding through hydrophobic interactions, a property that may extend to the target compound’s putative role in metabolic disorders .

Biological Activity

N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of a trifluoromethyl group and a piperidine ring further enhances its pharmacological profile.

Antiviral Activity

Adamantane derivatives, including those similar to this compound, have been documented to exhibit antiviral properties. For instance, adamantane compounds have shown effectiveness against influenza and HIV viruses by inhibiting viral replication mechanisms . The specific interactions of the oxadiazole moiety with viral proteins are areas of ongoing research.

Antibacterial Activity

Research indicates that compounds with adamantane structures can possess significant antibacterial activity. For example, derivatives have been reported to demonstrate efficacy against various bacterial strains, suggesting that the compound may also exhibit similar properties .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of related adamantane derivatives have been explored extensively. Studies have shown that these compounds can inhibit pathways involved in inflammation and pain signaling . The specific mechanisms through which this compound exerts these effects warrant further investigation.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The piperidine ring may interact with specific enzymes involved in inflammatory processes or viral replication.
  • Receptor Binding : The structural components may allow for binding to various receptors, influencing cellular signaling pathways.
  • Molecular Interactions : The trifluoromethyl group could enhance lipophilicity and membrane permeability, facilitating better interaction with target sites within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Al-Omar et al. (2010)Reported antiviral activity against influenza viruses for adamantane derivatives.
El-Emam & Ibrahim (1991)Demonstrated anti-inflammatory effects in related adamantane compounds.
Kadi et al. (2007)Found significant antibacterial properties in adamantane derivatives.

These studies highlight the potential therapeutic applications of this compound and similar compounds.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

The synthesis of adamantane-containing acetamide derivatives typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with trifluoroacetic anhydride under reflux .
  • Step 2 : Coupling the oxadiazole-piperidine moiety to the adamantane-ethyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve oxadiazole ring formation efficiency .
  • Monitor pH and temperature rigorously during coupling to minimize side reactions (e.g., epimerization) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the adamantane and oxadiazole moieties?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane’s rigid bicyclic structure (e.g., δ ~1.7 ppm for adamantane protons) and the acetamide’s carbonyl signal (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈F₃N₃O₂) and fragments indicative of oxadiazole cleavage .
  • X-ray Crystallography : Resolves adamantane’s spatial orientation and piperidine-oxadiazole torsion angles (e.g., dihedral angles ~78°–79° for L-shaped conformations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the trifluoromethyl-oxadiazole group’s contribution to biological activity?

Methodology :

  • Analog synthesis : Replace the trifluoromethyl group with -CH₃, -Cl, or -CF₂H to assess electronic and steric effects .
  • In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC₅₀ values .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of CF₃ vs. non-CF₃ analogs .
    Key parameters : Lipophilicity (logP) changes due to CF₃ substitution, which may enhance membrane permeability .

Q. What strategies resolve contradictions in bioactivity data across enzymatic assays?

  • Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Control experiments : Test for off-target effects via counter-screens against related enzymes (e.g., CYP450 isoforms) .
  • Data normalization : Adjust for batch variability in enzyme lots or buffer conditions (e.g., ATP concentration in kinase assays) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the adamantane moiety to enhance solubility and reduce hepatic clearance .
  • Isotope labeling : Use deuterium at metabolically labile sites (e.g., acetamide α-carbon) to slow CYP-mediated oxidation .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Rodent models : Administer IV/PO doses (1–10 mg/kg) to calculate bioavailability (F%) and half-life (t½). Plasma analysis via LC-MS/MS quantifies parent compound and metabolites .
  • Tissue distribution : Use whole-body autoradiography in Sprague-Dawley rats to assess brain penetration, leveraging adamantane’s lipophilicity .

Q. How should researchers address low reproducibility in synthetic yields?

  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates causing variability .

Comparative Analysis & Mechanistic Insights

Q. How does this compound compare to analogs with non-adamantane hydrophobic groups?

  • Activity : Adamantane derivatives show 3–5× higher potency in membrane-bound targets (e.g., GPCRs) vs. cyclohexane analogs due to enhanced van der Waals interactions .
  • Stability : Adamantane’s rigidity reduces metabolic degradation compared to flexible alkyl chains (e.g., t½ = 8.2 h vs. 2.1 h for cyclohexyl analogs) .

Q. What mechanistic insights explain its activity against oxidative stress-related targets?

  • The oxadiazole group’s electron-withdrawing properties may stabilize reactive oxygen species (ROS) scavenging intermediates, as shown in ESR spectroscopy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.